molecular formula C17H12N2O2 B11848360 2-Cyanophenyl quinoline-1(2H)-carboxylate

2-Cyanophenyl quinoline-1(2H)-carboxylate

Cat. No.: B11848360
M. Wt: 276.29 g/mol
InChI Key: UFNDJKHGGAMESN-UHFFFAOYSA-N
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Description

2-Cyanophenyl quinoline-1(2H)-carboxylate is a chemical compound that belongs to the quinoline family.

Preparation Methods

The synthesis of 2-Cyanophenyl quinoline-1(2H)-carboxylate typically involves cyclization reactions. One common method is the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional heating or microwave irradiation. The resulting product undergoes intramolecular cyclization to form the quinoline ring .

Chemical Reactions Analysis

2-Cyanophenyl quinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyanophenyl quinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

2-Cyanophenyl quinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

(2-cyanophenyl) 2H-quinoline-1-carboxylate

InChI

InChI=1S/C17H12N2O2/c18-12-14-7-2-4-10-16(14)21-17(20)19-11-5-8-13-6-1-3-9-15(13)19/h1-10H,11H2

InChI Key

UFNDJKHGGAMESN-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3C#N

Origin of Product

United States

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